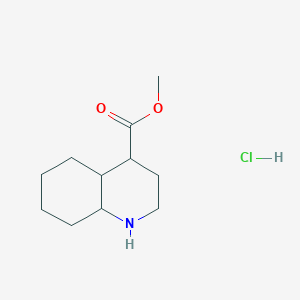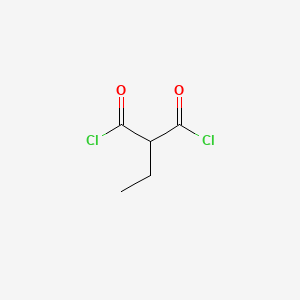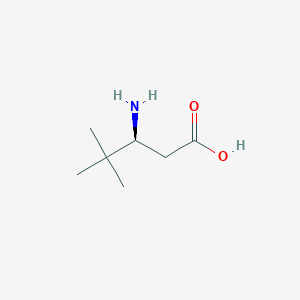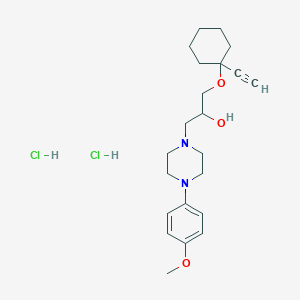
N-(4-bromo-3-nitrophenyl)-6-chloro-2-(trifluoromethyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-3-nitrophenyl)-6-chloro-2-(trifluoromethyl)pyridine-3-carboxamide, also known as BTCP, is a chemical compound that has gained attention in scientific research due to its potential use as a biological tool for studying the function of certain protein targets.
Scientific Research Applications
N-(4-bromo-3-nitrophenyl)-6-chloro-2-(trifluoromethyl)pyridine-3-carboxamide has been used in scientific research as a biological tool for studying the function of certain protein targets. Specifically, this compound has been shown to bind to the dopamine transporter (DAT), a protein responsible for the reuptake of dopamine in the brain. By binding to DAT, this compound can inhibit dopamine reuptake and increase the levels of dopamine in the brain. This effect has been used to study the role of DAT in various neurological disorders, such as Parkinson's disease and addiction.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-nitrophenyl)-6-chloro-2-(trifluoromethyl)pyridine-3-carboxamide involves its binding to the DAT protein. This compound binds to a specific site on DAT, known as the cocaine binding site, which is also targeted by other drugs such as cocaine and amphetamines. By binding to this site, this compound inhibits the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This effect has been shown to be dose-dependent and reversible, making this compound a valuable tool for studying the function of DAT.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects on the brain. By inhibiting dopamine reuptake, this compound can increase the levels of dopamine in the brain, leading to an increase in dopamine signaling. This effect has been shown to be associated with increased locomotor activity and reward behavior in animal models. Additionally, this compound has been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models.
Advantages and Limitations for Lab Experiments
N-(4-bromo-3-nitrophenyl)-6-chloro-2-(trifluoromethyl)pyridine-3-carboxamide has several advantages for lab experiments. It has a high affinity for DAT and is selective for this protein target, making it a valuable tool for studying the function of DAT. Additionally, this compound has been shown to be dose-dependent and reversible, allowing for precise control over the effects of the compound. However, there are also limitations to the use of this compound in lab experiments. Its effects on dopamine signaling can be complex and may vary depending on the experimental conditions. Additionally, this compound has been shown to have off-target effects on other proteins, such as the serotonin transporter, which may limit its specificity for studying DAT.
Future Directions
There are several future directions for research on N-(4-bromo-3-nitrophenyl)-6-chloro-2-(trifluoromethyl)pyridine-3-carboxamide. One area of interest is the development of new compounds that can selectively target DAT and have fewer off-target effects. Additionally, this compound has been shown to have potential therapeutic applications for neurological disorders such as Parkinson's disease and addiction. Further research is needed to determine the safety and efficacy of this compound and related compounds for these applications. Finally, this compound can be used as a tool for studying the function of other proteins involved in dopamine signaling, such as the dopamine receptors. By understanding the function of these proteins, new targets for drug development may be identified.
Synthesis Methods
N-(4-bromo-3-nitrophenyl)-6-chloro-2-(trifluoromethyl)pyridine-3-carboxamide can be synthesized through a multistep process involving the reaction of 4-bromo-3-nitroaniline with 2-chloro-6-trifluoromethylpyridine-3-carboxylic acid. The resulting intermediate is then subjected to a reaction with thionyl chloride to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a valuable tool for scientific research.
properties
IUPAC Name |
N-(4-bromo-3-nitrophenyl)-6-chloro-2-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6BrClF3N3O3/c14-8-3-1-6(5-9(8)21(23)24)19-12(22)7-2-4-10(15)20-11(7)13(16,17)18/h1-5H,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGYKUCHPATUBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=C(N=C(C=C2)Cl)C(F)(F)F)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6BrClF3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2956766.png)

![N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2956773.png)

![[(2S,4S)-4-Methoxy-1-methylpyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B2956775.png)
![5-chloro-N-{1-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2956776.png)
![2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2956777.png)


![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2956782.png)
![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methylphenoxy)acetamide](/img/structure/B2956784.png)


